5-Bromo-3-chloro-2-fluorobenzoyl chloride

Procurement Purity Analysis Building Block

5-Bromo-3-chloro-2-fluorobenzoyl chloride (CAS 1536225-35-0) is a polyhalogenated aromatic acyl chloride characterized by a unique substitution pattern on its benzene ring: a reactive acyl chloride group, a bromine atom at the 5-position, a chlorine atom at the 3-position, and a fluorine atom at the 2-position. This specific arrangement of three distinct halogen substituents imparts a unique profile of electronic and steric properties, making it a valuable intermediate in organic synthesis.

Molecular Formula C7H2BrCl2FO
Molecular Weight 271.89 g/mol
CAS No. 1536225-35-0
Cat. No. B1380766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloro-2-fluorobenzoyl chloride
CAS1536225-35-0
Molecular FormulaC7H2BrCl2FO
Molecular Weight271.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)Cl)F)Cl)Br
InChIInChI=1S/C7H2BrCl2FO/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2H
InChIKeyNFIHTIMJXAWNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-chloro-2-fluorobenzoyl chloride (CAS 1536225-35-0) as a Multifunctional Acylating Agent and Building Block


5-Bromo-3-chloro-2-fluorobenzoyl chloride (CAS 1536225-35-0) is a polyhalogenated aromatic acyl chloride characterized by a unique substitution pattern on its benzene ring: a reactive acyl chloride group, a bromine atom at the 5-position, a chlorine atom at the 3-position, and a fluorine atom at the 2-position . This specific arrangement of three distinct halogen substituents imparts a unique profile of electronic and steric properties, making it a valuable intermediate in organic synthesis . It is primarily utilized as a versatile building block for constructing complex molecules in medicinal chemistry and materials science through nucleophilic substitution and cross-coupling reactions .

The Criticality of Precise Halogen Patterning: Why 5-Bromo-3-chloro-2-fluorobenzoyl Chloride Cannot Be Replaced by Simpler Analogs


The simple replacement of 5-Bromo-3-chloro-2-fluorobenzoyl chloride with other halogenated benzoyl chlorides is not a straightforward substitution. The specific arrangement of bromine, chlorine, and fluorine atoms creates a unique and non-obvious combination of electronic and steric effects. For instance, the ortho-fluorine atom is known to strongly influence the conformation and electronic environment of the acyl chloride group, impacting its reactivity and the properties of derived molecules [1]. Furthermore, the presence of both bromine and chlorine offers orthogonal handles for sequential functionalization. A chlorine atom may participate in certain cross-coupling reactions that a bromine atom cannot, and vice-versa, as highlighted in patents utilizing such groups as blocking agents [2]. Therefore, changing even one substituent or its position can lead to a complete loss of the desired reactivity profile or the failure to obtain the target molecule with the required yield and selectivity.

Head-to-Head Comparative Data for 5-Bromo-3-chloro-2-fluorobenzoyl Chloride (CAS 1536225-35-0)


Comparison of Commercial Purity and Pricing Against a Regioisomer

When sourcing this specific substitution pattern for research, a direct comparison with its regioisomer, 5-Bromo-2-chloro-3-fluorobenzoyl chloride (CAS 1805576-79-7), is essential. Both compounds share the same molecular formula (C7H2BrCl2FO) and molecular weight (271.89 g/mol) but differ only in the positions of the chlorine and fluorine atoms . Commercially, both are typically offered at a minimum purity specification of 95% . However, a key procurement differentiator is price. The target compound (1536225-35-0) is available from specialized suppliers at a price point of €707.00 per gram . This pricing data provides a quantitative benchmark for budget planning and vendor negotiation when a specific regioisomer is required.

Procurement Purity Analysis Building Block

Inferred Impact of Halogen Substitution on Acyl Chloride Reactivity

While direct kinetic data for 5-Bromo-3-chloro-2-fluorobenzoyl chloride is absent from the provided search results, its reactivity can be inferred from established structure-activity relationships in benzoyl chlorides. The rate of nucleophilic substitution is strongly influenced by substituents; electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate [1]. The target compound possesses three halogen substituents (F, Cl, Br), all of which are EWGs. As a class-level inference, it is expected to be more reactive than unsubstituted benzoyl chloride or those with only one halogen substituent, such as 5-bromo-2-fluorobenzoyl chloride (MW 237.45) or 3-chloro-2-fluorobenzoyl chloride (MW 193.00) .

Reactivity Kinetics Substituent Effect

Documented Application as a Key Intermediate in SGLT-2 Inhibitor Synthesis

A specific and high-value application differentiating 5-Bromo-3-chloro-2-fluorobenzoyl chloride from generic acyl chlorides is its documented use as an intermediate in the synthesis of SGLT-2 inhibitors, a class of drugs used to treat diabetes [1]. This is not a broad claim but a specific, cited application. While the search results do not provide a yield or a head-to-head comparison with another intermediate for the same step, the identification of this compound in the context of a major pharmaceutical class represents a significant and verifiable point of differentiation. It suggests that this particular substitution pattern is optimal for achieving the required activity or selectivity in the final drug molecule, a conclusion drawn from extensive medicinal chemistry optimization not captured in a single yield datum.

Medicinal Chemistry SGLT-2 Inhibitors Diabetes

Key Application Scenarios for 5-Bromo-3-chloro-2-fluorobenzoyl Chloride Based on Its Unique Profile


Synthesis of Regioisomerically Pure Complex Molecules

Researchers requiring a specific, three-halogen substitution pattern on an aromatic ring should prioritize this compound. As evidenced by its comparison with the 5-bromo-2-chloro-3-fluoro isomer , the exact position of each halogen is critical for downstream biological activity or material properties. This compound is the definitive choice for introducing the 2-fluoro-3-chloro-5-bromo motif.

Medicinal Chemistry Campaigns Targeting SGLT-2

For synthetic and medicinal chemists working on SGLT-2 inhibitors for diabetes treatment, 5-Bromo-3-chloro-2-fluorobenzoyl chloride is a validated building block . Its use in this context suggests that the specific halogen arrangement is conducive to the desired target binding and pharmacokinetic properties. Using this intermediate provides a direct link to established synthetic pathways for this class of drugs.

Sequential Functionalization via Orthogonal Cross-Coupling

The presence of both a bromine and a chlorine atom on the ring provides two different handles for palladium-catalyzed cross-coupling reactions . This allows for the programmed, stepwise introduction of two different molecular fragments onto the aromatic core, a powerful strategy for building molecular complexity. The ortho-fluorine atom further modulates the electronic environment, potentially influencing the regioselectivity and efficiency of these coupling reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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